4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid
CAS No.: 1025448-55-8
Cat. No.: VC4595032
Molecular Formula: C13H17NO6S2
Molecular Weight: 347.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1025448-55-8 |
|---|---|
| Molecular Formula | C13H17NO6S2 |
| Molecular Weight | 347.4 |
| IUPAC Name | 4-methylsulfonyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid |
| Standard InChI | InChI=1S/C13H17NO6S2/c1-21(17,18)9-8-12(13(15)16)14-22(19,20)10-7-11-5-3-2-4-6-11/h2-7,10,12,14H,8-9H2,1H3,(H,15,16)/b10-7+ |
| Standard InChI Key | RGXRSXFLYAYPGY-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)CCC(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula C₁₃H₁₇NO₆S₂ (molecular weight: 347.4 g/mol) features a central butanoic acid backbone substituted at the 2-position with a 2-phenylethenesulfonamido group and at the 4-position with a methanesulfonyl moiety. The IUPAC name—4-methylsulfonyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid—reflects this arrangement, with stereochemical specificity indicated by the (E)-configuration of the vinyl sulfonamide group.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1025448-55-8 |
| Molecular Formula | C₁₃H₁₇NO₆S₂ |
| Molecular Weight | 347.4 g/mol |
| SMILES Notation | CS(=O)(=O)CCC(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 |
| IUPAC Name | 4-methylsulfonyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid |
Solubility and Stability
Experimental solubility data remain unreported, though the presence of polar sulfonyl and carboxylic acid groups suggests moderate aqueous solubility under physiological conditions. The compound’s stability is likely influenced by the electron-withdrawing sulfonyl groups, which may enhance resistance to enzymatic degradation compared to simpler sulfonamides .
Synthesis and Reactivity
Nucleophilic Substitution
The sulfonamide nitrogen and sulfonyl oxygen atoms serve as potential sites for nucleophilic attack. For instance, the sulfonamide group may participate in reactions with electrophiles, while the methanesulfonyl moiety could undergo displacement at the sulfur center under strongly basic conditions . Such reactivity parallels that observed in 4-(2-chloroethylsulfonyl)butyric acid derivatives, where sulfonyl groups facilitate nucleophilic substitutions .
Pharmacokinetic Considerations
Absorption and Distribution
The carboxylic acid group enhances solubility but may limit blood-brain barrier penetration. Methanesulfonyl groups typically improve metabolic stability, as seen in drugs like Celecoxib, which shares a sulfonamide pharmacophore.
Metabolism and Excretion
Sulfonamide metabolism often involves hepatic cytochrome P450-mediated oxidation or glucuronidation. The vinyl group’s conjugation may reduce oxidative metabolism compared to alkyl sulfonamides, potentially prolonging half-life .
Comparative Analysis with Structural Analogs
4-(2-Chloroethylsulfonyl)butyric Acid
This analog (PubChem CID: 18981220) replaces the vinyl sulfonamide with a chloroethylsulfonyl group. While both compounds share sulfonyl reactivity, the chlorine atom in the analog permits nucleophilic aromatic substitution, a pathway unavailable in the parent compound due to its vinyl group’s stability .
Thellungianin G
The natural product Thellungianin G (PubChem CID: 545130) demonstrates how esterification of butanoic acid derivatives with aromatic groups can yield bioactive molecules. Though structurally distinct, its success as an antimicrobial agent highlights the potential of functionalized butanoic acid scaffolds .
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